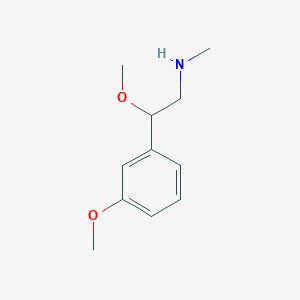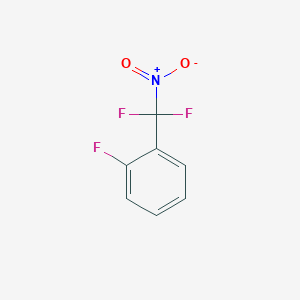
4-Fluoro-3-nitrodifluoromethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-nitrodifluoromethylbenzene: is an organic compound with the molecular formula C7H4F3NO2 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a nitro group, and a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrodifluoromethylbenzene can be synthesized through several methods. One common method involves the nitration of 4-fluorotoluene followed by difluoromethylation. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The difluoromethylation can be achieved using difluoromethylating agents such as bromodifluoromethane in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-3-nitrodifluoromethylbenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as phenoxide ions to form mononitrodiphenylether.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenoxide ions, base such as potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 4-Fluoro-3-aminodifluoromethylbenzene.
Substitution: Mononitrodiphenylether.
Aplicaciones Científicas De Investigación
4-Fluoro-3-nitrodifluoromethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential to form conjugates with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antifungal and antibacterial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-fluoro-3-nitrodifluoromethylbenzene is primarily determined by its functional groups. The nitro group is an electron-withdrawing group, which makes the compound more reactive towards nucleophilic substitution reactions. The fluoro and difluoromethyl groups also influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
4-Fluoronitrobenzene: Similar structure but lacks the difluoromethyl group.
3-Fluoronitrobenzene: Similar structure but with the fluoro and nitro groups in different positions.
4-Nitrodifluoromethylbenzene: Similar structure but lacks the fluoro group.
Uniqueness: 4-Fluoro-3-nitrodifluoromethylbenzene is unique due to the presence of both a fluoro group and a difluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse chemical derivatives. The presence of the nitro group further enhances its utility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H4F3NO2 |
|---|---|
Peso molecular |
191.11 g/mol |
Nombre IUPAC |
1-[difluoro(nitro)methyl]-2-fluorobenzene |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4-2-1-3-5(6)7(9,10)11(12)13/h1-4H |
Clave InChI |
CHNLAIVQHPLILD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C([N+](=O)[O-])(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


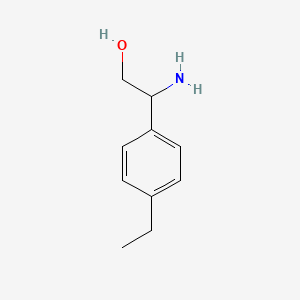
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12113607.png)
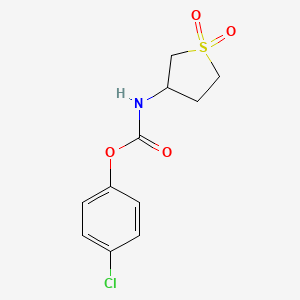

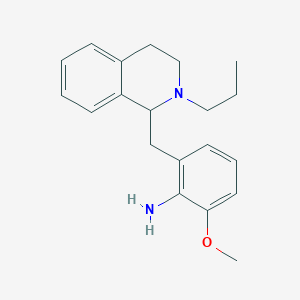


![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)


